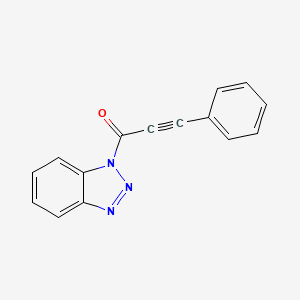

![molecular formula C17H12N4OS4 B2383413 N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 862974-12-7](/img/structure/B2383413.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains multiple thiazole rings. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The presence of multiple thiazole rings and other functional groups like methoxy (-OCH3) and methylthio (-SCH3) could potentially give this compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings, possibly through a process known as cyclization. This is a common method for synthesizing heterocyclic compounds . The methoxy and methylthio groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain multiple interconnected thiazole rings, along with methoxy and methylthio substituents. These groups could potentially influence the compound’s reactivity and other properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. Thiazoles can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types and locations of its functional groups would all play a role. These could affect properties like its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

- Theoretical Support : Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) provided additional evidence supporting the experimental results .

Excited State Hydrogen Bond and Proton Transfer

Solvent effects play a crucial role in the excited state intramolecular proton transfer (ESIPT) reaction of this compound. Increasing solvent polarity gradually inhibits the ESIPT reaction. Understanding these effects can aid in developing optoelectronic materials and analytical tools .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with metal surfaces, suggesting a potential role in corrosion inhibition .

Mode of Action

This coating is thought to result from mixed interactions during the compound’s adsorption over metal surfaces .

Result of Action

Similar compounds have been shown to exhibit significant corrosion inhibition efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound and the presence of substituents have been shown to affect its inhibition efficiency .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS4/c1-22-10-4-3-5-11-12(10)20-16(24-11)21-15-18-8-6-7-9-14(13(8)25-15)26-17(19-9)23-2/h3-7H,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFOFPDSMQAYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)

![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)

![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)